molecular formula C12H15IN2 B8767996 6-tert-butyl-3-iodo-1-methyl-1H-indazole

6-tert-butyl-3-iodo-1-methyl-1H-indazole

Cat. No. B8767996
M. Wt: 314.17 g/mol
InChI Key: VJIVRXJEQHENGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C12H15IN2 and its molecular weight is 314.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-tert-butyl-3-iodo-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-butyl-3-iodo-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-tert-butyl-3-iodo-1-methyl-1H-indazole

Molecular Formula

C12H15IN2

Molecular Weight

314.17 g/mol

IUPAC Name

6-tert-butyl-3-iodo-1-methylindazole

InChI

InChI=1S/C12H15IN2/c1-12(2,3)8-5-6-9-10(7-8)15(4)14-11(9)13/h5-7H,1-4H3

InChI Key

VJIVRXJEQHENGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=NN2C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-tert-butyl-3-iodo-1H-indazole (820 mg, 2.73 mmol) in THF (8 ml) at 0° C. was added KOt-Bu (429 mg, 3.82 mmol). The reaction mixture was stirred at 0° C. for 30 min then added iodomethane (0.24 ml, 3.82 mmol). Stirred at 0° C. for 30 min then warmed to room temperature and stirred for 1.5 h. The reaction was quenched with water and extracted with EtOAc (2×). The combined organics were washed with brine then dried over MgSO4 and concentrated. The crude residue was purified by silica gel chromatography with 10% to 50% EtOAc/heptane to afford 592 mg (69%) of 6-tert-butyl-3-iodo-1-methyl-1H-indazole as a white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.37-7.43 (m, 1H), 7.31 (d, J=9.8 Hz, 2H), 4.10 (s, 3H), 1.41 (s, 9H). The minor 6-tert-butyl-3-iodo-2-methyl-1H-indazole regioisomer was also observed but not isolated.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
429 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two

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